1-Methyl-3-methylidenecyclopentane-1-carboxylic acid
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Overview
Description
1-Methyl-3-methylidenecyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H12O2. It is a derivative of cyclopentanecarboxylic acid, characterized by the presence of a methylene group and a methyl group attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-methylidenecyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene. The reaction proceeds as follows: [ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ] This method utilizes palladium as a catalyst and requires specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced catalysts and precise control of reaction parameters are crucial to achieving consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-methylidenecyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-Methyl-3-methylidenecyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-methylidenecyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog without the methylene and methyl groups.
1-Methylcyclopentanecarboxylic acid: Lacks the methylene group but has a similar structure.
3-Methylene-1-cyclopentanecarboxylic acid: Similar but without the methyl group.
Uniqueness
1-Methyl-3-methylidenecyclopentane-1-carboxylic acid is unique due to the presence of both the methylene and methyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-methyl-3-methylidenecyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-6-3-4-8(2,5-6)7(9)10/h1,3-5H2,2H3,(H,9,10) |
InChI Key |
RABGNNHDAZOUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C)C1)C(=O)O |
Origin of Product |
United States |
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